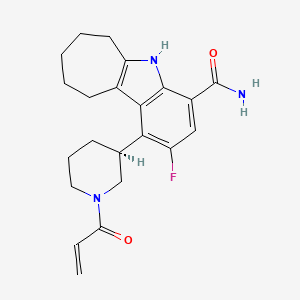

Cinsebrutinib

Description

Structure

3D Structure

Properties

CAS No. |

2724962-58-5 |

|---|---|

Molecular Formula |

C22H26FN3O2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide |

InChI |

InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 |

InChI Key |

NEHJPDSXWUIXGI-CYBMUJFWSA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Zanubrutinib: A Technical Guide

Introduction

Zanubrutinib (marketed as Brukinsa®) is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Discovered and developed by BeiGene, it represents a significant advancement in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia.[1][2] Zanubrutinib was designed to improve upon the first-generation BTK inhibitor, ibrutinib, by offering greater selectivity and, consequently, a more favorable safety profile with reduced off-target effects.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental data related to zanubrutinib for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of zanubrutinib was a deliberate effort to create a more selective BTK inhibitor. While the first-generation inhibitor, ibrutinib, demonstrated significant efficacy, its off-target inhibition of other kinases, such as those in the TEC and EGFR families, was associated with adverse effects like diarrhea, rash, and bleeding. The scientific team at BeiGene initiated the zanubrutinib discovery program in 2012, focusing on a structure-activity relationship (SAR) strategy to enhance specificity and optimize pharmacokinetic properties.[4] Preclinical studies of the resulting compound, zanubrutinib, confirmed its greater specificity and bioavailability compared to ibrutinib, which paved the way for its clinical development.[4]

Mechanism of Action

Zanubrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[5] The BCR pathway is fundamental for the proliferation, differentiation, and survival of both normal and malignant B-lymphocytes. In many B-cell cancers, this pathway is constitutively active, promoting tumor cell growth and survival.

Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB. These signaling events are critical for maintaining the malignant phenotype.

Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme.[5] This irreversible binding permanently disables the kinase, effectively shutting down the downstream signaling cascade and leading to decreased proliferation and increased apoptosis of the malignant B-cells.[5]

Figure 1: Simplified BTK Signaling Pathway and Zanubrutinib's Mechanism of Action.

Chemical Synthesis of Zanubrutinib

The synthesis of zanubrutinib has been described in several patents and publications, with various routes developed to optimize yield and purity. A representative synthesis is outlined below, involving the construction of the core pyrazolopyrimidine scaffold followed by key coupling and functionalization steps.

Figure 2: High-level overview of a synthetic route to Zanubrutinib.

A more detailed, albeit generalized, synthetic protocol is as follows:

Step 1: Synthesis of the Pyrazolopyrimidine Core A common approach involves the condensation of a substituted pyrazole with a suitable three-carbon synthon. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile can be reacted with a protected 4-aminopiperidine derivative and a cyclizing agent to form the tetrahydropyrazolopyrimidine ring system.

Step 2: Chiral Resolution The resulting racemic mixture of the tetrahydropyrazolopyrimidine intermediate is then subjected to chiral resolution to isolate the desired (S)-enantiomer. This is a critical step as the biological activity resides in this specific stereoisomer.

Step 3: Acrylamide Formation The isolated (S)-enantiomer, after deprotection of the piperidine nitrogen, is acylated with acryloyl chloride or a related activated acrylic acid derivative under basic conditions to install the acrylamide "warhead" that covalently binds to Cys481 of BTK.

Step 4: Final Purification The final product, zanubrutinib, is then purified using techniques such as column chromatography and/or recrystallization to achieve the high purity required for a pharmaceutical agent.

Quantitative Data

The following tables summarize key quantitative data for zanubrutinib, including its in vitro potency, pharmacokinetic properties, and clinical efficacy in selected indications.

Table 1: In Vitro Potency and Selectivity of Zanubrutinib

| Target Kinase | IC50 (nM) | Reference |

| BTK | 0.2 - 0.9 | [4] |

| TEC | > 100 | [4] |

| EGFR | > 1000 | [4] |

| ITK | > 100 | |

| JAK3 | > 1000 | [4] |

Table 2: Pharmacokinetic Properties of Zanubrutinib in Humans

| Parameter | Value | Reference |

| Tmax (median) | 2 hours | [5] |

| Half-life (t1/2) | 2 - 4 hours | [5] |

| Protein Binding | ~94% | [5] |

| Metabolism | Primarily via CYP3A4 | [5] |

| Excretion | ~87% in feces, ~8% in urine | [5] |

Table 3: Clinical Efficacy of Zanubrutinib in B-Cell Malignancies

| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Mantle Cell Lymphoma (R/R) | BGB-3111-206 | 83.7% | 77.9% | [4] |

| Chronic Lymphocytic Leukemia (R/R) | ALPINE (vs. Ibrutinib) | 86.2% | Not Reported | |

| Waldenström Macroglobulinemia (MYD88 L265P) | ASPEN (vs. Ibrutinib) | 77% (Major Response) | Not Reported | [6] |

| Marginal Zone Lymphoma (R/R) | MAGNOLIA | 74% | 24% | [4] |

R/R: Relapsed/Refractory

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of zanubrutinib are proprietary. However, the following sections provide representative methodologies for key experiments based on standard practices in the field.

Representative Protocol: BTK Kinase Inhibition Assay

This assay is designed to determine the in vitro potency of a test compound (e.g., zanubrutinib) against the BTK enzyme.

Figure 3: General workflow for a BTK kinase inhibition assay.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (zanubrutinib)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of zanubrutinib in DMSO, followed by a further dilution in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution containing the BTK enzyme and its substrate in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted zanubrutinib solutions. Then, add the BTK enzyme/substrate mixture to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Reaction Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is read on a plate reader.

-

Data Analysis: The results are typically expressed as the percentage of kinase activity relative to a vehicle control (DMSO). The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The high selectivity of zanubrutinib for BTK over other kinases is a key feature of its design. While detailed proprietary SAR data is not publicly available, some general principles can be inferred from its structure and comparison with other BTK inhibitors.

Figure 4: Key structure-activity relationship aspects of Zanubrutinib.

-

Acrylamide Moiety: This electrophilic group is essential for the irreversible covalent bond formation with the Cys481 residue in the BTK active site. This covalent interaction leads to prolonged inhibition of the enzyme.

-

Piperidine Linker: The piperidine ring serves as a linker that optimally positions the acrylamide "warhead" for interaction with Cys481. The stereochemistry at the point of attachment to the core is critical for activity.

-

Pyrazolopyrimidine Core: This heterocyclic scaffold provides the rigid framework for the presentation of the other functional groups and engages in key hydrogen bonding and van der Waals interactions within the ATP-binding pocket of BTK.

-

Phenoxyphenyl Group: This bulky, hydrophobic group occupies a hydrophobic pocket in the kinase domain. Modifications in this region are known to significantly impact the selectivity profile of BTK inhibitors. The specific nature of this group in zanubrutinib contributes to its high selectivity over other kinases that may have different topologies in this binding region.

Conclusion

Zanubrutinib is a testament to the power of rational drug design in oncology. By focusing on improving the selectivity for its target, BTK, BeiGene has developed a potent therapeutic agent with a more favorable safety profile compared to its predecessor. This in-depth technical guide has provided an overview of the discovery, mechanism of action, synthesis, and key data for zanubrutinib, offering valuable insights for researchers and professionals in the field of drug development. The continued clinical investigation of zanubrutinib in various B-cell malignancies and in combination with other therapies holds promise for further improving outcomes for patients with these diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Zanubrutinib (BGB-3111), a Second-Generation Selective Covalent Inhibitor of Bruton's Tyrosine Kinase and Its Utility in Treating Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cinsebrutinib: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinsebrutinib (also known as GB5121) is a potent, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that was under development by Gossamer Bio.[1][2] Designed for central nervous system (CNS) penetration, it was investigated for the treatment of CNS malignancies.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. It details its biological activity, including selectivity and target engagement, and summarizes the preclinical experimental findings. Notably, the clinical development of this compound was discontinued due to safety concerns, a critical aspect that will also be addressed.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the class of drugs ending in "-brutinib," indicating its action as a tyrosine kinase inhibitor.

Chemical Structure

The precise chemical structure of this compound has been disclosed in patent literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide | |

| Molecular Formula | C22H26FN3O2 | |

| Molecular Weight | 383.46 g/mol | |

| CAS Number | 2724962-58-5 | |

| SMILES | C=CC(=O)N1CCC--INVALID-LINK--c2c(cc(c3c2c4CCCCCc4[nH]3)C(=O)N)F | |

| InChIKey | NEHJPDSXWUIXGI-CYBMUJFWSA-N |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.

The BTK Signaling Pathway

The BCR signaling cascade is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a series of intracellular signaling events are initiated. Key steps involving BTK include:

-

Activation of Src-family kinases: Lyn, a Src-family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B.

-

Syk Activation: Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and is activated.

-

BTK Activation: Activated Syk phosphorylates and activates BTK.

-

Downstream Signaling: Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Responses: This cascade ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.

Inhibition by this compound

This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the downstream signaling cascade. The intended therapeutic effect is to inhibit the uncontrolled proliferation of malignant B-cells that rely on the BCR pathway for their survival.

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).

Biological Activity and Preclinical Data

Preclinical studies demonstrated that this compound (GB5121) is a potent and selective BTK inhibitor with favorable properties for treating CNS malignancies.

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. This compound was profiled against a large panel of kinases to assess its selectivity.

| Assay | Results | Reference |

| Kinome Scan | Highly selective for BTK. At 1 µM, only TEC/TXK showed >50% inhibition out of 349 kinases tested. | [2][3] |

| EGFR Inhibition | Did not inhibit EGFR phosphorylation in a cell-based assay. | [2] |

Potency and Target Engagement

The potency of this compound was evaluated in both biochemical and cellular assays. Its ability to engage its target in the CNS was a key design feature.

| Parameter | Value/Observation | Reference |

| BTK Inactivation Kinetics (k_inact/K_i) | Demonstrated rapid BTK inactivation kinetics. | [2] |

| CNS Target Occupancy | Superior CNS target occupancy in the brain of mice compared to ibrutinib. | [2][4] |

| Brain-to-Plasma Ratio | Significantly higher brain-to-plasma ratio in mice. In non-human primates, a 1:1 brain-to-plasma concentration ratio was observed. | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been fully published in peer-reviewed literature. The following represents a generalized methodology based on the available information from conference abstracts and standard practices in the field.

Kinome Scan

Objective: To determine the selectivity of this compound against a broad range of human kinases.

Methodology: A competitive binding assay, such as the KINOMEscan™, is typically used.

-

A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag.

-

The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

BTK Inactivation Kinetics

Objective: To determine the rate of irreversible inhibition of BTK by this compound.

Methodology:

-

Recombinant human BTK enzyme is incubated with varying concentrations of this compound for different periods.

-

At each time point, an aliquot of the reaction is taken, and the remaining BTK activity is measured by adding a substrate and ATP. The product formation (e.g., ADP) is quantified using a suitable detection method (e.g., fluorescence-based assay).

-

The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration.

-

The data is fitted to the equation for irreversible inhibition to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i). The overall efficiency of inactivation is reported as k_inact/K_i.

CNS Target Occupancy (Probe-based ELISA)

Objective: To measure the percentage of BTK in the brain that is bound by this compound.

Methodology:

-

Animals (e.g., mice) are dosed with this compound or a vehicle control.

-

At a specified time point, the animals are euthanized, and the brains are harvested and homogenized to prepare lysates.

-

The lysates are incubated with a biotinylated probe that covalently binds to the active site of unoccupied BTK.

-

The probe-bound BTK is captured on a streptavidin-coated plate.

-

The amount of captured BTK (representing the unoccupied fraction) is detected using an anti-BTK antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Total BTK levels are measured in a parallel ELISA using a capture antibody against BTK.

-

The percentage of BTK occupancy is calculated as: [1 - (Unoccupied BTK / Total BTK)] x 100%.

Caption: A simplified workflow of the key preclinical experiments used to characterize this compound.

Clinical Development and Discontinuation

This compound (GB5121) entered a Phase 1b/2 clinical trial (NCT05242146) for the treatment of relapsed/refractory primary and secondary central nervous system lymphoma and primary vitreoretinal lymphoma.[4][5][6] However, in April 2023, Gossamer Bio announced the discontinuation of the GB5121 development program.[1] The decision was made following the occurrence of serious adverse events in the clinical trial, including patient deaths.[1] The U.S. Food and Drug Administration (FDA) subsequently placed a clinical hold on all trials of GB5121.[1]

Conclusion

This compound is a CNS-penetrant, irreversible BTK inhibitor with a well-defined chemical structure and promising preclinical activity. Its high selectivity and ability to engage its target in the brain made it a candidate for treating CNS lymphomas. However, the emergence of serious safety concerns during clinical development led to the termination of its program. The case of this compound underscores the critical importance of the benefit-risk assessment in drug development, particularly for novel kinase inhibitors. The preclinical data and the lessons learned from its clinical evaluation remain valuable for the ongoing development of safer and more effective BTK inhibitors.

References

- 1. DDDR-37. GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P1247: GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gossamer Bio Announces Addition of Two CNS-Penetrant BTK Inhibitors to its Product Candidate Pipeline: GB5121 & GB7208 - BioSpace [biospace.com]

- 4. PB2096: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT BTK INHIBITOR FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA AND PRIMARY VITREORETINAL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLRM-15 TRIAL IN PROGRESS: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT INHIBITOR OF BRUTON’S TYROSINE KINASE (BTKI) FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA (R/R PCNSL/SCNSL) AND PRIMARY VITREORETINAL LYMPHOMA (PVRL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of Cinsebrutinib as a BTK Inhibitor

Disclaimer: As of late 2025, detailed preclinical and clinical data for Cinsebrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, are not extensively available in the public domain. This technical guide has been constructed to provide an in-depth overview of the expected mechanism of action for this class of molecules. To fulfill the requirements for quantitative data, detailed experimental protocols, and pathway visualizations, this document will use Zanubrutinib , a well-characterized, next-generation, covalent BTK inhibitor, as a representative example. The principles, assays, and pathways described are fundamental to the characterization of covalent BTK inhibitors and are directly applicable to understanding the pharmacology of this compound.

Executive Summary

This compound is a next-generation, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a member of the '-brutinib' class of drugs, it is designed to be a highly potent and selective irreversible inhibitor.[3] This mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[4] This action permanently inactivates the kinase, leading to a profound and sustained blockade of the B-cell receptor (BCR) signaling pathway. The BCR pathway is a critical driver of proliferation, survival, and trafficking in both normal and malignant B-cells. By targeting BTK, this compound is being developed for the treatment of B-cell malignancies and autoimmune diseases. This guide details the molecular mechanism, kinetic properties, and cellular effects of this class of inhibitors, supported by representative data and methodologies.

Molecular Mechanism of Action

Covalent Inhibition of Bruton's Tyrosine Kinase

The primary mechanism of action for this compound is the irreversible, covalent inhibition of BTK. This process occurs in two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the BTK enzyme. The affinity of this initial interaction is defined by the dissociation constant (KI).[5]

-

Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor (typically an acrylamide warhead) forms a permanent covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) of BTK via a Michael addition reaction.[4][6] This step is characterized by the rate of inactivation (kinact).

The overall efficiency of a covalent inhibitor is best described by the ratio kinact/KI , which represents the second-order rate constant for covalent modification.[5] This irreversible binding physically blocks the ATP binding site, preventing BTK from catalyzing the phosphorylation of its downstream substrates and effectively shutting down its enzymatic function.[7]

Role of BTK in B-Cell Receptor (BCR) Signaling

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8] This triggers two key secondary messenger pathways:

-

Inositol Trisphosphate (IP3): Mobilizes intracellular calcium stores.

-

Diacylglycerol (DAG): Activates Protein Kinase C beta (PKCβ).

The culmination of these signals leads to the activation of transcription factors, most notably NF-κB, which translocate to the nucleus and promote the expression of genes essential for B-cell survival, proliferation, and differentiation.[4] By irreversibly inhibiting BTK, this compound effectively abrogates these downstream signals.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. abmole.com [abmole.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 5. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]

Cinsebrutinib: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinsebrutinib, also known as GB5121, is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a critical component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for various B-cell malignancies. This technical guide provides a comprehensive overview of the target binding and selectivity profile of this compound, drawing from preclinical data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the molecular interactions and specificity of this compound. Although the clinical development of this compound was discontinued due to adverse events, the preclinical data on its potent and selective inhibition of BTK remains of scientific interest.[1][2][3]

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Dysregulation of the BCR pathway, in which BTK is a key mediator, is implicated in the pathophysiology of numerous B-cell malignancies. Consequently, BTK has emerged as a significant target for therapeutic intervention.

This compound (GB5121) was developed by Gossamer Bio as a potent and selective irreversible inhibitor of BTK.[4] This guide details its binding characteristics to its primary target, BTK, and its broader selectivity profile across the human kinome.

Mechanism of Action: Irreversible BTK Inhibition

This compound is a covalent irreversible inhibitor of BTK.[4] This mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation and survival.

Target Binding Potency

The potency of this compound has been evaluated in both biochemical and cell-based assays.

Biochemical and Cellular Activity

In vitro studies have demonstrated that this compound inhibits BTK with high potency. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, was determined to be in the nanomolar range.[5]

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | BTK | < 10 |

| Cellular Assay | Ramos (Burkitt's lymphoma cell line) | < 10 |

| Data sourced from patent WO2021207549A1, Example 12.[6] |

Kinase Selectivity Profile

A critical aspect of kinase inhibitor development is ensuring high selectivity for the intended target to minimize off-target effects and associated toxicities. The selectivity of this compound was assessed through a comprehensive kinome scan.

Kinome-Wide Screening

A large panel kinase profiling study was conducted to evaluate the selectivity of this compound against a wide array of kinases.

Summary of Kinome Scan Results:

This compound was screened against a panel of 288 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity for BTK. Among the kinases tested, only members of the TEC family of kinases, to which BTK belongs, showed significant inhibition.[5][6]

| Kinase Family | Kinases with >50% Inhibition at 1 µM |

| TEC Family | TEC, TXK |

| Data sourced from patent WO2021207549A1 and AACR Annual Meeting 2022 Abstract 3330.[5][6] |

This high selectivity, particularly the lack of significant inhibition of other kinase families such as EGFR, is a desirable characteristic for a BTK inhibitor, as off-target inhibition of kinases like EGFR has been associated with adverse effects such as rash and diarrhea.[5]

Experimental Protocols

The following sections detail the methodologies used to determine the target binding and selectivity of this compound.

BTK Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK in a cell-free system.

Protocol:

-

Reaction Setup: The assay is performed in a 96-well plate format at 30°C.

-

Reagents:

-

Recombinant BTK enzyme

-

ATP (at a concentration of 1 mM)

-

A suitable substrate (e.g., a poly(GT)-biotin substrate)

-

Assay buffer

-

Test compound (this compound) at various concentrations

-

-

Procedure: a. The BTK enzyme, substrate, and test compound are pre-incubated. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Ramos Cell Proliferation Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the proliferation of a B-cell lymphoma cell line that is dependent on BCR signaling.

Protocol:

-

Cell Culture: Ramos cells are cultured in appropriate media and conditions.

-

Assay Setup: Cells are seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period of 72 hours.

-

Proliferation Measurement: Cell viability or proliferation is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Large Panel Kinase Profiling (Selectivity)

This high-throughput screening method evaluates the inhibitory activity of a compound against a large number of purified kinases.

Protocol (based on PhosphoSens® Platform): [6]

-

Assay Platform: The screening is performed using the PhosphoSens® CSox-Sensor platform.

-

Reaction Conditions:

-

Test compound concentration: 1 µM

-

ATP concentration: 1 mM

-

Temperature: 30°C

-

-

Procedure: a. Reactions are run in 96-well plates. b. The kinase, substrate, and test compound are combined. c. The reaction is initiated with ATP. d. Fluorescence intensity is monitored kinetically (readings taken every 1 minute) using an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is the primary target of this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of an inhibitor in a biochemical assay.

Kinome Scan Selectivity Logic

This diagram illustrates the logic behind assessing kinase selectivity using a kinome scan.

Conclusion

The preclinical data for this compound (GB5121) demonstrate that it is a potent, irreversible inhibitor of Bruton's tyrosine kinase with an IC50 in the low nanomolar range. Furthermore, kinome-wide screening reveals a high degree of selectivity for BTK, with significant inhibition observed only against other members of the TEC kinase family at a 1 µM concentration. This favorable selectivity profile, particularly the lack of engagement with kinases such as EGFR, highlighted its potential as a targeted therapeutic agent. While its clinical development has been halted, the detailed characterization of its target binding and selectivity provides valuable insights for the ongoing development of next-generation kinase inhibitors.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. promega.com [promega.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021207549A1 - Kinase inhibitors - Google Patents [patents.google.com]

Early-Stage Research on Cinsebrutinib for B-cell Malignancies: A Technical Overview

A Note on Data Availability: Publicly available early-stage research data specifically detailing the evaluation of Cinsebrutinib (formerly PRN1008 and BMS-986142) in preclinical models of B-cell malignancies is limited. This guide, therefore, synthesizes the known preclinical pharmacology of this compound, primarily from studies in healthy volunteers and models of autoimmune disease, and contextualizes this information for its potential application in B-cell cancers. The methodologies and signaling pathways described are standard for the evaluation of Bruton's tyrosine kinase (BTK) inhibitors in this therapeutic area.

This compound is a novel, orally administered, reversible-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a validated therapeutic target.[2] this compound's unique reversible-covalent binding mechanism allows for high potency and sustained target engagement while offering the potential for a differentiated safety profile compared to irreversible BTK inhibitors.[1]

Mechanism of Action and Preclinical Pharmacology

This compound selectively inhibits BTK, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[2] Upon binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors that promote B-cell proliferation and survival.[1][3] By inhibiting BTK, this compound effectively blocks this signaling pathway, thereby impeding the growth and survival of malignant B-cells.

Quantitative Preclinical Data

The following tables summarize the key in vitro and pharmacokinetic data for this compound based on available early-stage research.

| Parameter | Value | Cell/System | Reference |

| BTK IC₅₀ | 1.3 nM | Biochemical Assay | [2] |

| BTK IC₅₀ | 0.5 nM | Human Recombinant BTK | [4] |

| Ramos Cell IC₅₀ | 7.4 ± 2 nM | Human B-cell line | [1] |

| B-cell Function IC₅₀ | ≤ 5 nM | Human B-cells (cytokine production, co-stimulatory molecule expression, proliferation) | [5] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Study Population | Reference |

| Half-life (t½) | ~3-4 hours | Healthy Volunteers | [1][6] |

| Time to >90% BTK Occupancy | < 4 hours | Healthy Volunteers | [1][6] |

| BTK Occupancy Decay Rate | -1.6% per hour | Healthy Volunteers | [1] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Volunteers

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway, the target of this compound.

References

- 1. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinsebrutinib: A Technical Deep Dive into its Patented Novelty and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinsebrutinib, also known as PRN2246, is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK) that has garnered significant attention for its potential therapeutic applications, particularly in the realm of autoimmune diseases such as multiple sclerosis. This technical guide provides an in-depth analysis of the core patent landscape surrounding this compound, its novelty, and the experimental foundation of its mechanism of action.

Core Patent Landscape

While a comprehensive list of all patents protecting this compound is extensive, the core intellectual property revolves around its composition of matter, pharmaceutical formulations, and methods of use.

Composition of Matter: The fundamental patent protection for the this compound molecule is believed to be encompassed within patent application WO2017087819A1 , filed by Principia Biopharma Inc. This patent application discloses a series of substituted heterocyclic compounds as BTK inhibitors. The specific chemical structure of this compound is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Pharmaceutical Formulations: Patent protection also extends to the specific formulations of this compound designed for oral administration. While a dedicated formulation patent for this compound has not been explicitly identified in the public domain, it is standard industry practice to seek protection for various formulations that enhance stability, bioavailability, and patient compliance. These often include tablets, capsules, and other oral dosage forms with specific excipients.

Methods of Use: A significant area of patent protection for this compound lies in its therapeutic applications. Patent application WO2021150476A1 specifically discloses the use of BTK inhibitors, including a compound with the same chemical structure as this compound, for the treatment of relapsing multiple sclerosis (RMS).[1] This patent highlights the novelty of using this specific BTK inhibitor to reduce the rate of relapse and inhibit the formation of new active brain lesions in MS patients.[1]

Novelty of this compound

The novelty of this compound stems from its unique pharmacological profile as a covalent BTK inhibitor with high potency and selectivity. Unlike first-generation BTK inhibitors, this compound was designed to have an improved safety and efficacy profile.

High Potency: Preclinical studies have demonstrated that this compound is a highly potent inhibitor of BTK. In cellular assays, it has shown IC50 values in the low nanomolar range, specifically 0.4 nM in Ramos B cells (a human Burkitt's lymphoma cell line) and 0.7 nM in HMC microglia cells.[2]

Covalent Mechanism of Action: this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This irreversible inhibition leads to sustained target engagement and prolonged pharmacodynamic effects.

Blood-Brain Barrier Penetration: A key feature contributing to its novelty, particularly for the treatment of multiple sclerosis, is its ability to penetrate the blood-brain barrier. This allows it to target BTK expressed on B cells and myeloid cells, such as microglia, within the central nervous system, which are implicated in the chronic inflammation and neurodegeneration characteristic of MS.

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a critical signaling enzyme in B-lymphocytes and myeloid cells. It plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival. In myeloid cells, BTK is involved in Fc receptor signaling and the activation of inflammatory pathways.

The signaling pathway initiated by BCR activation involves a cascade of phosphorylation events. Upon antigen binding, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, creating docking sites for Syk. Activated Syk then phosphorylates adaptor proteins, including BLNK, which recruits and activates BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the activation of downstream transcription factors, such as NF-κB, which promote B-cell survival and proliferation.

This compound, by covalently binding to BTK, effectively blocks this signaling cascade, thereby inhibiting B-cell activation and proliferation. In the context of multiple sclerosis, this inhibition of B-cells both in the periphery and within the central nervous system is believed to reduce the inflammatory attacks on the myelin sheath that are characteristic of the disease.

Key Experimental Data

The development of this compound is supported by a robust portfolio of preclinical and clinical data.

| Parameter | Value | Assay Type | Source |

| IC50 (Ramos B cells) | 0.4 nM | Cellular Assay | [2] |

| IC50 (HMC microglia cells) | 0.7 nM | Cellular Assay | [2] |

| Clinical Trial (GEMINI 1) | NCT04410978 | Phase 3, Randomized, Double-blind | [3] |

| Indication | Relapsing Forms of Multiple Sclerosis | - | [3] |

| Comparator | Teriflunomide | - | [3] |

Experimental Protocols

The following are generalized protocols for key assays used to characterize BTK inhibitors like this compound. Specific parameters may vary based on the laboratory and the specific goals of the experiment.

BTK Enzyme Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a poly-GT peptide)

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase buffer, BTK enzyme, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

-

Plot the percentage of BTK inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of BTK within a cellular context, which is a marker of BTK activation.

Materials:

-

B-cell line expressing BTK (e.g., Ramos cells)

-

Cell culture medium

-

This compound at various concentrations

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer

-

Assay for detecting phosphorylated BTK (e.g., ELISA kit or antibodies for Western blotting)

Procedure:

-

Culture the B-cells in a microplate.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period.

-

Stimulate the cells with an agent like anti-IgM to induce BCR signaling and BTK autophosphorylation.

-

Lyse the cells to release the intracellular proteins.

-

Quantify the amount of phosphorylated BTK (at a specific tyrosine residue, e.g., Y223) using a suitable method such as a sandwich ELISA or Western blot analysis.

-

Normalize the phosphorylated BTK signal to the total BTK or a housekeeping protein.

-

Plot the percentage of inhibition of BTK autophosphorylation against the logarithm of the this compound concentration to calculate the IC50 value.

Conclusion

This compound represents a significant advancement in the field of BTK inhibitors, with a strong patent portfolio protecting its novel composition, formulations, and methods of use, particularly in the treatment of multiple sclerosis. Its high potency, covalent mechanism of action, and ability to cross the blood-brain barrier underscore its therapeutic potential. The well-defined mechanism of action, supported by extensive preclinical and ongoing clinical research, positions this compound as a promising candidate for addressing unmet medical needs in autoimmune and inflammatory diseases.

References

Preclinical Development of Cinsebrutinib for Lymphoma: An In-depth Technical Guide

Notice: Despite a comprehensive search for preclinical data on Cinsebrutinib in the context of lymphoma, no specific studies detailing its efficacy, mechanism of action, or experimental protocols in lymphoma models were publicly available. The following guide is therefore constructed based on the general principles of Bruton's tyrosine kinase (BTK) inhibitors and publicly available preclinical data for other well-characterized BTK inhibitors, such as ibrutinib and zanubrutinib, which are frequently studied in B-cell malignancies. This report will serve as a foundational guide to the expected preclinical development path of a BTK inhibitor like this compound for lymphoma, while explicitly noting that the presented data and protocols are based on analogous compounds.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)

This compound is identified as a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, including various types of lymphoma, the BCR pathway is constitutively active, driving cancer cell growth and survival. By targeting BTK, inhibitors like this compound aim to block these pro-survival signals, leading to apoptosis and a reduction in tumor growth.

BTK inhibitors are broadly classified as covalent or non-covalent. Covalent inhibitors, such as ibrutinib and zanubrutinib, typically form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[2] This mechanism has proven effective in treating several B-cell lymphomas.

Mechanism of Action of BTK Inhibitors in Lymphoma

The therapeutic effect of BTK inhibitors in lymphoma stems from their ability to disrupt the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), which ultimately activates key transcription factors such as NF-κB. These transcription factors promote the expression of genes involved in cell proliferation and survival.

By inhibiting BTK, this compound is expected to block these downstream signaling events, thereby inhibiting the growth and survival of malignant B-cells.

Signaling Pathway Diagram:

References

Cinsebrutinib: A Technical Overview of a CNS-Penetrant BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinsebrutinib, also known as GB5121, is an investigational, orally bioavailable, irreversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Gossamer Bio, it was designed for high selectivity and penetration of the central nervous system (CNS) to target B-cell malignancies with CNS involvement.[1][2] Preclinical studies demonstrated its potential as a differentiated BTK inhibitor with rapid brain equilibrium and high target occupancy in the CNS.[2] However, the clinical development of this compound was halted in Phase 2 due to safety concerns, including serious adverse events and patient deaths.[3] This guide provides a detailed overview of the molecular basis of this compound's effects, based on the available preclinical and early clinical data.

Molecular Profile and Mechanism of Action

This compound is a small molecule inhibitor that selectively and irreversibly binds to BTK.[1] BTK is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a validated therapeutic target in various B-cell malignancies.[4] By forming a covalent bond with a cysteine residue in the active site of BTK, this compound inhibits its kinase activity.[4] This disruption of BTK-mediated signaling is intended to inhibit the proliferation and survival of malignant B-cells.[4]

A key differentiating feature of this compound was its design for high CNS penetrance, aiming to address the challenges of treating primary CNS lymphoma and other hematologic malignancies with CNS involvement.[1][2]

Preclinical and Clinical Data

The available data for this compound is primarily from preclinical studies and an early-phase clinical trial in healthy volunteers.

Table 1: Preclinical Profile of this compound (GB5121)

| Parameter | Finding | Source |

| Target | Bruton's tyrosine kinase (BTK) | [1] |

| Binding | Irreversible, covalent | [1] |

| Selectivity | High | [1] |

| CNS Penetrance | High, with a 1:1 brain to plasma concentration ratio in non-human primates | [1] |

| In vivo activity | Demonstrated activity in DLBCL models | [2] |

Table 2: Phase 1 Single Ascending Dose (SAD) Pharmacokinetic Data in Healthy Subjects

| Dose | Cmax (ng/mL) | Tmax (hr) | Terminal Half-life (hr) | AUCinf (ng*hr/mL) |

| 5 mg | Data not available | 1-2 | ~3 | Greater than dose-proportional increase from 5 to 15 mg |

| 15 mg | Data not available | 1-2 | ~3 | Near dose-proportional increase from 15 to 45 mg |

| 45 mg | Data not available | 1-2 | ~3 | Data not available |

Source: Blood Journal, 2022.[2] Note: Specific Cmax and AUCinf values for each dose cohort were not publicly released.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended mechanism of action of this compound and a general workflow for evaluating BTK inhibitors.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).

Caption: A generalized experimental workflow for the development and evaluation of a BTK inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published due to the early termination of its development. However, based on standard practices for characterizing BTK inhibitors, the following methodologies were likely employed.

BTK Kinase Activity Assay (Biochemical Assay)

-

Objective: To determine the in vitro potency of this compound against purified BTK enzyme.

-

General Protocol:

-

Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a poly-GT peptide) and ATP in a buffered solution.

-

This compound at varying concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

The concentration of this compound that inhibits 50% of the BTK kinase activity (IC50) is calculated from the dose-response curve.

-

Cell-Based BTK Occupancy Assay

-

Objective: To measure the extent and duration of BTK engagement by this compound in a cellular context.

-

General Protocol:

-

B-cell lymphoma cell lines (e.g., Ramos cells) are treated with varying concentrations of this compound for a specific duration.

-

Cells are lysed, and the cell lysates are incubated with a fluorescently labeled BTK probe that binds to the active site of unoccupied BTK.

-

The amount of probe bound to BTK is quantified using techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

A decrease in the fluorescent signal corresponds to an increase in BTK occupancy by this compound.

-

The EC50 value, the concentration of this compound required to achieve 50% BTK occupancy, is determined.

-

Cell Viability Assay

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on B-cell lymphoma cell lines.

-

General Protocol:

-

B-cell lymphoma cells are seeded in multi-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.

-

In Vivo Pharmacokinetic and Efficacy Studies

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and anti-tumor efficacy of this compound in animal models.

-

General Protocol:

-

Pharmacokinetics: this compound is administered to animals (e.g., mice, rats, or non-human primates) via the intended clinical route (oral). Blood and brain tissue samples are collected at various time points. The concentration of this compound in these samples is measured using methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine key PK parameters (Cmax, Tmax, half-life, AUC, and brain-to-plasma ratio).

-

Efficacy: A human B-cell lymphoma xenograft model is established by implanting cancer cells into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor activity of the compound.

-

Conclusion

This compound (GB5121) was a promising, CNS-penetrant BTK inhibitor with a rational design to address an unmet need in B-cell malignancies with CNS involvement. Preclinical and early clinical data demonstrated its intended molecular mechanism and favorable pharmacokinetic profile. However, the unforeseen safety issues that led to the termination of its clinical development underscore the inherent risks in drug discovery and the critical importance of rigorous safety monitoring throughout the clinical trial process. The information gathered on this compound, though incomplete, provides valuable insights for the future design and development of targeted therapies for CNS cancers.

References

- 1. DDDR-37. GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cinsebrutinib in Oncology: An In-Depth Technical Guide

To our valued audience of researchers, scientists, and drug development professionals: This document aims to provide a comprehensive technical guide on the therapeutic potential of Cinsebrutinib in the field of oncology. However, based on extensive searches of publicly available scientific literature, clinical trial databases, and corporate pipelines, there is currently no significant preclinical or clinical data to suggest that this compound is being actively investigated or developed for oncological indications.

This compound is identified as a Bruton's tyrosine kinase (BTK) inhibitor.[1][2] The family of BTK inhibitors has a well-established and transformative role in the treatment of various B-cell malignancies.[3][4][5] Therefore, to provide a valuable resource, this guide will focus on the established therapeutic potential of BTK inhibition in oncology, drawing on data from other well-studied BTK inhibitors. This information can serve as a foundational framework for understanding the potential, albeit currently unexplored, role of a molecule like this compound in cancer therapy.

The Role of Bruton's Tyrosine Kinase (BTK) in Oncology

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] This pathway is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR signaling pathway is constitutively active, driving cancer cell growth and survival.[7][8]

BTK inhibitors function by binding to the BTK protein, often irreversibly to a cysteine residue at position 481, thereby blocking its kinase activity.[6] This inhibition disrupts the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of malignant B-cells.[6][8]

More recently, the role of BTK in the tumor microenvironment of solid tumors has become an area of active research. BTK is expressed in various immune cells, including macrophages, myeloid-derived suppressor cells, and dendritic cells, which can influence the anti-tumor immune response.[3][9] Preclinical studies have suggested that BTK inhibition may have therapeutic potential in solid tumors, such as breast and pancreatic cancer, by modulating the tumor microenvironment and potentially overcoming resistance to other therapies.[3][4][10]

Quantitative Data on BTK Inhibitors in Oncology

The following tables summarize clinical trial data for approved BTK inhibitors in various hematological malignancies. This data illustrates the typical efficacy endpoints and outcomes observed with this class of drugs. It is crucial to reiterate that this data does not pertain to this compound.

Table 1: Efficacy of Zanubrutinib in Relapsed/Refractory Mantle Cell Lymphoma (Phase 2, Single-Arm)

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Overall Response Rate (ORR) | 83.7% | 74.2% - 90.8% |

| Complete Response (CR) | 77.9% | Not Reported |

| Median Duration of Response (DOR) | Not Reached | 25.3 months - Not Estimable |

| Median Progression-Free Survival (PFS) | 33.0 months | 19.4 months - Not Estimable |

Data from the BGB-3111-206 study with a median follow-up of 35.3 months.

Table 2: Efficacy of Zanubrutinib in Relapsed or Refractory Follicular Lymphoma (in combination with Obinutuzumab)

| Treatment Arm | Overall Response Rate (ORR) | 95% Confidence Interval |

| Zanubrutinib + Obinutuzumab | 69% | 61% - 76% |

| Obinutuzumab Alone | 46% | 34% - 58% |

Data from the ROSEWOOD (NCT03332017) study with a median follow-up of 19.0 months.[11]

Table 3: Efficacy of Zanubrutinib vs. Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL)

| Efficacy Endpoint | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) |

| Progression-Free Survival (PFS) at 24 months | >78% | 66% | 0.42 (0.28, 0.63) |

| Overall Response Rate (ORR) | 80% | 73% | Not Applicable |

Data from the ALPINE (NCT03734016) study.[12]

Experimental Protocols for Evaluating BTK Inhibitors in Oncology

The following represents a generalized experimental workflow for the preclinical and clinical evaluation of a novel BTK inhibitor in an oncology setting.

Preclinical Evaluation

-

In Vitro Kinase Assays:

-

Objective: To determine the inhibitory activity and selectivity of the compound against BTK and other kinases.

-

Methodology: Utilize biochemical assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays, to measure the IC50 values of the inhibitor against purified wild-type and mutant BTK enzymes. A broad panel of other kinases should be screened to assess selectivity.

-

-

Cell-Based Assays:

-

Objective: To assess the effect of the inhibitor on BTK signaling and cell viability in cancer cell lines.

-

Methodology:

-

Signaling Pathway Analysis: Treat B-cell malignancy cell lines with the inhibitor and measure the phosphorylation of downstream targets of BTK (e.g., PLCγ2, ERK, AKT) using Western blotting or flow cytometry.

-

Proliferation and Apoptosis Assays: Culture cancer cell lines in the presence of varying concentrations of the inhibitor and assess cell viability using assays such as MTT or CellTiter-Glo. Apoptosis can be measured by Annexin V/PI staining and flow cytometry.

-

-

-

In Vivo Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the inhibitor in animal models.

-

Methodology:

-

Xenograft Models: Implant human B-cell lymphoma or other relevant cancer cell lines into immunodeficient mice. Once tumors are established, treat the mice with the BTK inhibitor and monitor tumor growth over time.

-

PK/PD Analysis: Collect plasma and tumor tissue at various time points after drug administration to measure drug concentration (pharmacokinetics) and the extent of BTK inhibition in vivo (pharmacodynamics).

-

-

Clinical Evaluation

-

Phase 1 Clinical Trial:

-

Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the BTK inhibitor in patients with advanced malignancies.

-

Methodology: A dose-escalation study design (e.g., 3+3) is typically employed in patients with relapsed/refractory B-cell malignancies. Pharmacokinetic and pharmacodynamic assessments are also conducted.

-

-

Phase 2 Clinical Trial:

-

Objective: To evaluate the preliminary efficacy of the BTK inhibitor at the RP2D in specific cancer types.

-

Methodology: Single-arm or cohort studies in patients with specific B-cell malignancies (e.g., relapsed/refractory MCL or CLL). The primary endpoint is typically the overall response rate (ORR).

-

-

Phase 3 Clinical Trial:

-

Objective: To confirm the efficacy and safety of the BTK inhibitor in a larger patient population and compare it to the standard of care.

-

Methodology: Randomized, controlled trials comparing the BTK inhibitor to an active comparator. The primary endpoint is often progression-free survival (PFS) or overall survival (OS).

-

Visualizing Key Pathways and Workflows

Generalized BTK Signaling Pathway in B-Cell Malignancies

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. abmole.com [abmole.com]

- 3. Bruton's tyrosine kinase (BTK) as a promising target in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. FDA approves zanubrutinib for chronic lymphocytic leukemia or small lymphocytic lymphoma | FDA [fda.gov]

An In-depth Technical Guide to the Physicochemical Properties of Cinsebrutinib for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinsebrutinib is an investigational, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK) being evaluated for its therapeutic potential in various B-cell malignancies and autoimmune diseases. A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development to inform formulation design, predict pharmacokinetic behavior, and ensure the quality and stability of this promising therapeutic agent. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including its chemical structure, molecular properties, and mechanism of action. Methodologies for determining key experimental parameters such as solubility, pKa, and logP are also presented, alongside a discussion on the importance of solid-state characterization.

Chemical Identity and Molecular Properties

This compound is a small molecule with the chemical formula C₂₂H₂₆FN₃O₂.[1] Its systematic IUPAC name is 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide.[1][2] The molecular structure of this compound features a complex heterocyclic system, which contributes to its specific interaction with the BTK enzyme.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆FN₃O₂ | [1] |

| Molecular Weight | 383.46 g/mol | [1][3] |

| IUPAC Name | 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide | [1][2] |

| InChI | InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 | [1] |

| InChIKey | NEHJPDSXWUIXGI-CYBMUJFWSA-N | [1][2] |

| Canonical SMILES | C=CC(=O)N1CCC--INVALID-LINK--C2=C(C=C(C3=C2C4=C(N3)CCCCCCC4)C(=O)N)F | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes.[6][7] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, leading to uncontrolled cell growth.[8]

This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[7][8] By blocking BTK, this compound effectively disrupts the downstream signaling cascade, which includes pathways such as PI3K-AKT and NF-κB, ultimately leading to apoptosis of malignant B-cells.[7]

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Physicochemical Properties and Experimental Protocols

The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical determinants of its biopharmaceutical performance. These properties influence its solubility, dissolution rate, permeability, and ultimately, its bioavailability.

Solubility

Solubility is a key factor affecting the absorption of orally administered drugs. The Biopharmaceutics Classification System (BCS) uses solubility as one of its core parameters. While specific quantitative solubility data for this compound in various solvents is not publicly available, it is known to be a solid.[3] For research purposes, the solubility of this compound would typically be determined in a range of solvents, including aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate physiological conditions), and organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which are commonly used for preparing stock solutions in in vitro assays.[9][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[9]

Caption: Workflow for the shake-flask method to determine equilibrium solubility.

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as it influences the solubility, permeability, and binding of a drug to its target. The complex structure of this compound suggests the presence of ionizable functional groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and accurate method for determining pKa values.[12][13]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.[14] Lipophilicity is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: HPLC Method for logP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[15]

-

Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known logP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.

-

logP Calculation: The logP of this compound is then calculated from its retention time using the calibration curve.

Solid-State Properties

The solid-state properties of an API, such as its crystalline form and stability, can significantly impact its manufacturing, formulation, and bioavailability.

Crystallinity and Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[16][17] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability.[16] While specific data on the crystalline forms of this compound are not publicly available, it is crucial for drug development to identify and characterize any potential polymorphs. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to investigate the solid-state properties of a drug substance.[18][19]

Stability

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[20] These studies are critical for establishing the shelf-life and recommended storage conditions for this compound. Forced degradation studies, where the drug is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to identify potential degradation products and to develop stability-indicating analytical methods.[21]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound relevant to its research and development. While some specific experimental data for this compound are not yet in the public domain, this guide provides the foundational knowledge and standard experimental protocols necessary for its scientific investigation. A thorough characterization of its solubility, pKa, logP, and solid-state properties is essential for the successful development of this compound as a safe and effective therapeutic agent.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 8. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 9. who.int [who.int]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dev.drugbank.com [dev.drugbank.com]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]

- 21. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of Cinsebrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction